molecular formula C23H18F2N4O3 B6550596 N-(2-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1040684-08-9

N-(2-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B6550596
CAS No.: 1040684-08-9
M. Wt: 436.4 g/mol
InChI Key: FFDZECMFTXVHJR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a fluorinated acetamide derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a 1,2,4-oxadiazole ring linked to a dihydropyridinone core and a 2-fluorophenylacetamide moiety.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O3/c1-13-11-14(2)29(12-19(30)26-18-6-4-3-5-17(18)25)23(31)20(13)22-27-21(28-32-22)15-7-9-16(24)10-8-15/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDZECMFTXVHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of 1,2,4-oxadiazole, dihydropyridinone, and fluorophenyl groups. Below is a detailed comparison with related compounds from the evidence:

Comparison with Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Structural Differences: Oxadixyl contains a methoxy group and oxazolidinone ring, whereas the target compound features a 1,2,4-oxadiazole and dihydropyridinone system.
  • Functional Impact: Oxadixyl’s oxazolidinone moiety is associated with fungicidal activity, while 1,2,4-oxadiazoles are known for their role in kinase inhibition and anti-inflammatory effects .
  • Fluorine Substitution: The target compound’s 2-fluorophenyl group may enhance binding affinity to hydrophobic pockets in biological targets compared to oxadixyl’s non-fluorinated aromatic ring .

Comparison with Anti-Exudative Acetamide Derivatives

  • Activity: Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (e.g., compound 3.1-3.21) demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg .
  • Structural Contrast: The target compound’s 1,2,4-oxadiazole and dihydropyridinone systems replace the triazole-sulfanyl group in these derivatives, suggesting divergent mechanisms of action (e.g., kinase vs. cyclooxygenase inhibition) .

Comparison with Fluorinated Chromen-4-one Derivatives (Example 83)

  • Example 83 : A fluorinated chromen-4-one-pyrazolo[3,4-d]pyrimidine hybrid with a melting point of 302–304°C and molecular weight of 571.198 g/mol .
  • Key Differences: The target compound lacks the chromen-4-one scaffold but shares fluorophenyl and acetamide motifs. The dihydropyridinone core may confer distinct solubility and bioavailability profiles compared to Example 83’s fused-ring system .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Dihydropyridinone + 1,2,4-oxadiazole 2-fluorophenyl, 4-fluorophenyl Hypothetical kinase inhibition
Oxadixyl Oxazolidinone 2,6-dimethylphenyl, methoxy Fungicidal
Anti-Exudative Acetamide (3.1-3.21) Triazole-sulfanyl Furan-2-yl, 4-amino Anti-exudative
Example 83 (Chromen-4-one derivative) Pyrazolo[3,4-d]pyrimidine 3-fluorophenyl, isopropoxy Anticancer (hypothetical)

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